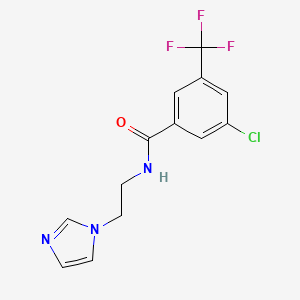![molecular formula C10H15N3O2 B7633388 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633388.png)
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods to obtain high purity and yield.
作用机制
The mechanism of action of 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating specific signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea in lab experiments include its high purity and yield, its potential applications in various fields, and its well-defined chemical structure. However, the limitations of using this compound in lab experiments include its relatively high cost, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the research and development of 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new derivatives of this compound with improved biological activity and selectivity.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
4. Development of new materials based on this compound with specific properties such as fluorescence and conductivity.
5. Studies on the potential applications of this compound in agriculture to enhance crop yield and quality.
In conclusion, 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using specific methods to obtain high purity and yield. It has been extensively studied for its potential applications in medicinal chemistry, materials science, and agriculture. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成方法
The synthesis of 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea involves the reaction of 5-methyl-4-formyl-1,3-oxazole with N-(2-methylprop-2-en-1-yl) formamide in the presence of a base catalyst. The reaction is carried out at a specific temperature and pressure to obtain high yield and purity of the product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In materials science, this compound has been used as a building block for the synthesis of new materials with specific properties such as fluorescence and conductivity. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield and quality.
属性
IUPAC Name |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)4-11-10(14)12-5-9-8(3)15-6-13-9/h6H,1,4-5H2,2-3H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTHLBDZQUOTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CNC(=O)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)
![1-[[1-(1-Benzofuran-3-ylmethyl)pyrrolidin-2-yl]methyl]imidazole](/img/structure/B7633332.png)

![[4-Amino-1-(6,7-dimethylquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7633349.png)
![2-[6-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methylamino]pyrazin-2-yl]oxyethanol](/img/structure/B7633357.png)
![1-Cyclohex-2-en-1-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633361.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
![3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7633390.png)
![2-[6-[4-(2,6-difluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633400.png)
![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)